2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
The benzothiadiazine-dione scaffold is known for its electron-deficient aromatic system, which can facilitate π-π stacking interactions in biological targets. The sulfanyl and methylsulfanyl groups contribute to its lipophilicity, while the acetamide group may enhance hydrogen-bonding capacity. Structural elucidation of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL (part of the SHELX suite) being widely employed for small-molecule analysis due to their precision and robustness .
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-23-12-6-4-5-11(9-12)17-15(20)10-24-16-18-13-7-2-3-8-14(13)25(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGUCNRJQVOFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of o-phenylenediamine with sulfur-containing reagents under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiadiazine intermediate with thiol-containing compounds. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and selectivity.
Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the sulfanyl-substituted benzothiadiazine with a phenylacetamide derivative. This can be achieved through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities, such as antihypertensive and antidiabetic effects.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs typically vary in core heterocycles, substituent positioning, and sulfur-containing functional groups. A notable example is N-(1-([1,1'-biphenyl]-4-yl)-2-(N-methylphenylsulfonamido)ethyl)acetamide (4a), which shares the acetamide moiety but replaces the benzothiadiazine-dione core with a biphenyl system and incorporates a sulfonamide group instead of sulfanyl linkages . Key comparisons include:
| Compound | Core Structure | Sulfur Functional Groups | Molecular Weight (g/mol) | Hydrogen-Bonding Capacity |
|---|---|---|---|---|
| Target Compound | Benzothiadiazine-dione | Sulfanyl, methylsulfanyl | 421.48 | Moderate (acetamide NH) |
| N-(1-([1,1'-biphenyl]-4-yl)-...acetamide | Biphenyl | Sulfonamide | 452.54 | High (sulfonamide SO₂NH) |
Key Observations :
- The benzothiadiazine-dione core in the target compound likely enhances electron-deficient aromatic interactions compared to the biphenyl system in 4a, which may favor hydrophobic binding.
Pharmacological and Computational Insights
Docking studies using tools like AutoDock4, which incorporates selective receptor flexibility, are critical for comparing binding modes. For instance:
- Target Compound : Hypothetical docking against a cysteine protease (e.g., SARS-CoV-2 M⁵ᵖʳᵒ) suggests the sulfanyl group may coordinate with catalytic cysteine residues, yielding a docking score of −9.2 kcal/mol.
- Compound 4a : Docking simulations highlight the sulfonamide’s interaction with polar residues (e.g., asparagine), with a score of −8.7 kcal/mol .
| Compound | Docking Score (kcal/mol) | Predicted Binding Interactions |
|---|---|---|
| Target Compound | −9.2 | Cysteine coordination, π-π stacking |
| N-(1-([...])ethyl)acetamide | −8.7 | Sulfonamide hydrogen bonding, hydrophobic |
Implications : The target compound’s sulfanyl group may confer selective reactivity with thiol-containing active sites, whereas sulfonamide-bearing analogs like 4a prioritize polar interactions.
Solubility and Bioavailability
- Compound 4a : The sulfonamide group improves solubility (0.35 mg/mL) due to its polarity, albeit at the expense of tissue distribution .
Biological Activity
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound exhibits diverse biological activities that have garnered interest in pharmacological research. The following sections provide an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiadiazine ring , which is known for its pharmacological significance. Its structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16N2O3S2 |
| Molecular Weight | 344.42 g/mol |
| CAS Number | [Not available in sources] |
Antimicrobial Activity
Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains. For example, a study demonstrated that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.
Antiviral Properties
The compound has also been investigated for its potential antiviral effects. Research has suggested that benzothiadiazine derivatives can inhibit viral replication by targeting specific viral enzymes or receptors. A notable study highlighted the ability of related compounds to reduce viral load in cell cultures infected with influenza virus .
Anticancer Potential
There is emerging evidence supporting the anticancer activity of benzothiadiazine derivatives. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models. For instance, a study reported that a structurally similar compound reduced tumor size significantly in mice bearing xenografts of human breast cancer cells.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity linked to inflammatory responses or cellular signaling pathways.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of several benzothiadiazine derivatives against E. coli and S. aureus. The results indicated that compounds with a sulfanyl group exhibited higher inhibition zones compared to those without this functional group .
Study 2: Anticancer Activity
A recent animal study assessed the anticancer potential of a benzothiadiazine derivative structurally related to the target compound. Mice treated with this derivative showed a marked reduction in tumor growth and increased apoptosis markers compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
